1-(1-adamantylphosphonoyl)adamantane

概要

説明

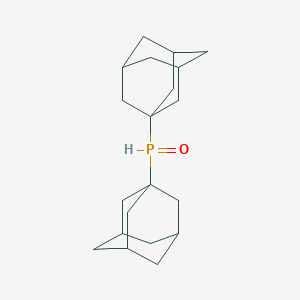

1-(1-adamantylphosphonoyl)adamantane is a unique organophosphorus compound characterized by the presence of two adamantyl groups attached to a phosphine oxide moiety The adamantyl groups, derived from adamantane, a highly stable and rigid hydrocarbon, impart significant steric bulk and stability to the molecule

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-adamantylphosphonoyl)adamantane can be synthesized through several methods. One common approach involves the reaction of di(1-adamantyl)phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired phosphine oxide .

Industrial Production Methods: In an industrial setting, the synthesis of di(1-adamantyl)phosphine oxide may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

化学反応の分析

Tri(1-adamantyl)phosphine (PAd₃)

PAd₃ is synthesized via a metal-free route involving the reaction of 1-adamantyl triflate (1-AdOTf) with secondary phosphines like HPAd₂. The process yields (HPAd₃)⁺(OTf⁻) , which is neutralized with Et₃N to isolate PAd₃ in 63% yield . This method avoids issues of instability and byproduct formation seen in earlier attempts with Grignard reagents .

Di(1-adamantyl)phosphinous Acid (PA-Ad)

PA-Ad is derived from di(1-adamantyl)phosphine oxide (SPO-Ad) through reduction. SPO-Ad, a stable tautomer of PA-Ad, reacts with arylboronic acids to generate active Pd(II) catalysts for Suzuki reactions . The Pd-to-PA ratio of 1:1 is optimal, and the system demonstrates superior catalytic activity compared to tert-butyl analogs .

Suzuki Coupling

PA-Ad-coordinated Pd complexes (e.g., POPd-Ad and POPd₂-Ad) efficiently catalyze Suzuki reactions of aryl chlorides. The catalytic cycle involves Pd(II) reduction by arylboronic acids, forming mononuclear Pd species as active catalysts .

| Catalyst | Ligand | Key Features |

|---|---|---|

| POPd-Ad | PA-Ad | Stable in acetonitrile, effective for aryl chlorides |

| POPd₂-Ad | PA-Ad | Dimeric precursor, converts to monomeric POPd-Ad under reaction conditions |

Oxidation and Reduction

-

Phosphinous Acid to Phosphine Oxide : PA-Ad exists in equilibrium with its oxidized tautomer SPO-Ad. Reduction of SPO-Ad regenerates PA-Ad, enabling catalytic cycles .

-

Thiophosphonate Desulfurization : Racemic thiophosphonates (e.g., 1-adamantyl arylthiophosphonic acids) undergo desulfurization to yield H-phosphinates with retention of stereochemistry .

Adamantyl Group Reactivity

-

Hydride Abstraction : Adamantyl triflates (e.g., 1-AdOTf) abstract hydrides from alkanes (e.g., pentane) to form adamantane .

-

Polymerization Initiation : The same triflates initiate ring-opening polymerization of tetrahydrofuran .

Medicinal Chemistry and Bioactivity

Adamantyl derivatives are explored for antiviral and antimicrobial properties:

-

Antiviral Agents : Adamantyl-substituted naphthoquinones and guanidines exhibit activity against Influenza A, though potency varies with substitution patterns .

-

Antimicrobial Agents : Adamantane-isothiourea hybrids show in vitro antimicrobial activity, with structural modifications influencing efficacy .

Challenges and Considerations

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of 1-(1-adamantylphosphonoyl)adamantane exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with GI50 values indicating significant growth inhibition at micromolar concentrations .

Mechanisms of Action:

The anticancer activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.

- Apoptosis Induction: Evidence suggests it can trigger apoptotic pathways in cancer cells.

- Membrane Disruption: The lipophilicity conferred by fluorine atoms enhances its ability to disrupt cellular membranes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against resistant strains of Candida species. The findings indicate broad-spectrum antimicrobial activity, suggesting its potential as an antifungal agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Compounds containing adamantane moieties have demonstrated effective inhibition of TDP1 activity, highlighting their potential as therapeutic agents in cancer treatment .

Data Summary Table

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on breast and cervical cancer cell lines. The results showed a significant reduction in cell viability, suggesting a promising role for these compounds in chemotherapy.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were tested against clinical strains of Candida. The results demonstrated that the compound exhibits potent antifungal activity, especially against resistant strains, warranting further exploration for clinical applications.

作用機序

The mechanism by which di(1-adamantyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalysis. The bulky adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. This stability allows for efficient catalytic cycles, facilitating various chemical transformations. The phosphine oxide moiety can coordinate to metal centers, influencing the electronic properties of the catalyst and thereby affecting the reaction pathway .

類似化合物との比較

Di(1-adamantyl)phosphine: The reduced form of di(1-adamantyl)phosphine oxide, lacking the oxygen atom.

Di(1-adamantyl)chlorophosphine: A chlorinated derivative used in similar catalytic applications.

Di(1-adamantyl)-n-butylphosphine: Another derivative with a butyl group, used in cross-coupling reactions.

Uniqueness: 1-(1-adamantylphosphonoyl)adamantane is unique due to the presence of the phosphine oxide moiety, which imparts distinct electronic properties compared to its analogs. The adamantyl groups provide significant steric bulk, enhancing the stability and selectivity of the compound in catalytic applications .

特性

IUPAC Name |

1-(1-adamantylphosphonoyl)adamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPQHGMECVEYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。